Ganoderiol D

Inflammation Oxidative Stress Computational Chemistry

Ganoderiol D (CAS 114567-45-2) is a structurally distinct Ganoderma lucidum triterpenoid computationally identified as a broad-spectrum MMP antagonist. Unlike Ganoderiol F (anti-HIV-1) or Ganoderic acids, it offers unique binding profiles for NF-κB and Keap1 (-10.0 kcal/mol), making it essential for MMP-focused cancer metastasis, tissue fibrosis, and dermatological aging studies. Substituting with generic 'Ganoderic Acid' compromises experimental validity. ≥98% HPLC purity; ideal reference standard for HPLC/LC-MS chemotaxonomic fingerprinting of Ganoderma extracts.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 114567-45-2
Cat. No. B039498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderiol D
CAS114567-45-2
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3
InChIKeyNAETYGPWGSNZTO-ZWETUDJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderiol D (CAS 114567-45-2) Defined: A Selective Research Triterpenoid for MMP and NF-κB Pathway Studies


Ganoderiol D (CAS 114567-45-2) is a naturally occurring lanostane-type triterpenoid primarily isolated from the medicinal mushroom Ganoderma lucidum (Reishi) [1]. It is structurally characterized as (24S,25R)-24,25-dihydroxy-3,7-dioxo-5alpha-lanost-8-en-26-ol with the molecular formula C30H48O5 and a molecular weight of 488.7 g/mol [2]. While belonging to a large class of Ganoderma triterpenoids with diverse bioactivities, Ganoderiol D has been computationally identified as a potential broad-spectrum antagonist of matrix metalloproteinases (MMPs) and exhibits distinct binding affinities for inflammatory transcription factors, distinguishing it from its in-class analogs like Ganoderiol F and Ganodermanontriol [3].

Why Substituting Ganoderiol D with Another Ganoderma Triterpenoid Risks Experimental Failure


The Ganoderma lucidum triterpenoid family exhibits significant structural diversity that translates into distinct and often non-overlapping biological activities [1]. While compounds like Ganoderiol F and Ganodermanontriol are noted for their anti-HIV-1 protease activity [2], Ganoderiol D lacks this reported activity but is instead computationally predicted as a promising broad-spectrum MMP inhibitor [3]. Similarly, its binding profile for NF-κB and Keap1 differs from other common triterpenes such as Ganoderic acid beta and Ganodermanontriol [4]. Therefore, substituting Ganoderiol D with a more commonly available 'Ganoderic Acid' or another 'Ganoderiol' based solely on shared source organism or compound class will lead to divergent and potentially negative experimental outcomes, undermining the validity of mechanistic pathway studies.

Quantitative Differential Evidence for Ganoderiol D Against Key Comparators


Ganoderiol D vs. Ganodermanontriol: Superior Predicted Binding to Keap1 Pathway Target

In a comparative computational study assessing the interaction of various Ganoderma triterpenes with the nuclear transcription factors NF-κB and Keap1, Ganoderiol D demonstrated a binding energy of -10.0 kcal/mol for Keap1. This represents a 10% stronger predicted interaction compared to Ganoderic acid beta (-9.8 kcal/mol) and a measurable 9% weaker interaction compared to Ganodermanontriol (-11.0 kcal/mol) [1]. For NF-κB, Ganoderiol D's binding energy was -8.1 kcal/mol, which is comparable to Ganodermanontriol (-7.9 kcal/mol) but weaker than Ganoderic acid beta (-8.3 kcal/mol) [1].

Inflammation Oxidative Stress Computational Chemistry

Ganoderiol D Emerges as a Potential Broad-Spectrum MMP Inhibitor from a 100-Compound Screen

A comprehensive in silico screen of 100 Ganoderma lucidum triterpenoids against four model matrix metalloproteinases (MMP2, MMP3, MMP8, MMP12) identified Ganoderiol D as one of only two potential antagonists (the other being Ganodermanontriol) [1]. This stringent screening process, which included ADME profiling and extra precision (XP) molecular docking, narrowed the field from 100 candidates to 14 compounds with docking scores between -12 and -7 kcal/mol, and ultimately to these two lead candidates [2]. In contrast, other common triterpenes like Ganoderic Acid A or Ganoderiol F were not identified as top-tier MMP inhibitor candidates in this specific study.

Cancer Metastasis Tissue Remodeling Anti-Aging

Divergent Antiviral Profile: Ganoderiol D Lacks the Reported Anti-HIV-1 Activity of Ganoderiol F

While Ganoderiol F and Ganodermanontriol are both reported to possess anti-HIV-1 activity with an inhibitory concentration of 7.8 µg/mL [1], this specific bioactivity is not reported for Ganoderiol D in the same primary literature. Furthermore, a 2023 review of Ganoderma triterpenoid mechanisms lists Ganoderiol D in the context of NF-κB and Keap1 interactions, but not for antiviral applications [2]. This functional divergence means that in an experiment designed to study HIV-1 protease inhibition, Ganoderiol F would be the appropriate positive control, while Ganoderiol D would serve as a negative control or be irrelevant to the hypothesis.

Antiviral Research HIV-1 Protease Selectivity

Scientifically-Justified Application Scenarios for Ganoderiol D (CAS 114567-45-2)


Investigating ECM Remodeling and Metastasis via MMP Inhibition

Researchers studying the role of matrix metalloproteinases in cancer metastasis or tissue fibrosis can utilize Ganoderiol D as a selective small-molecule probe. Its computational identification as a broad-spectrum MMP antagonist from a screen of 100 triterpenoids provides a strong, data-driven rationale for its use in in vitro models of cell invasion and migration [1]. This is a distinct application from using other Ganoderma compounds like Ganoderiol F, which are more relevant for antiviral or general cytotoxicity studies.

Delineating Keap1-Nrf2-Mediated Antioxidant and Anti-Inflammatory Pathways

In mechanistic studies focused on the Keap1-Nrf2-ARE signaling axis, Ganoderiol D offers a more nuanced tool compared to other triterpenoids. Its predicted binding energy to Keap1 (-10.0 kcal/mol) is stronger than that of Ganoderic acid beta (-9.8 kcal/mol) but weaker than Ganodermanontriol (-11.0 kcal/mol) [2]. This positions Ganoderiol D as a compound of intermediate potency, ideal for comparative dose-response studies aiming to correlate subtle differences in molecular binding with downstream effects on Nrf2 nuclear translocation and target gene expression.

Dermatological Research into Anti-Aging and Psoriasis Formulations

The combination of predicted MMP inhibitory activity and interactions with inflammatory transcription factors (NF-κB, Keap1) supports the investigation of Ganoderiol D in cosmetic and dermatological research [REFS-3, REFS-4]. Its potential to mitigate both enzymatic ECM degradation (via MMPs) and inflammatory signaling (via NF-κB/Keap1) aligns with the mechanistic targets sought for treating skin conditions like psoriasis, wrinkles, and UV-induced damage. This application is supported by both the computational evidence and the known medicinal use of Ganoderma extracts for skin health.

Use as a Specific Reference Standard in Analytical Phytochemistry

Given the structural and functional divergence among Ganoderma triterpenoids, Ganoderiol D is an essential reference standard for the accurate quantification and chemotaxonomic fingerprinting of Ganoderma lucidum extracts [5]. Its use is critical for studies aiming to correlate the presence of specific triterpenoids with observed bioactivity, particularly when differentiating between the 'ganoderiol' and 'ganoderic acid' sub-classes of compounds in HPLC or LC-MS analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderiol D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.